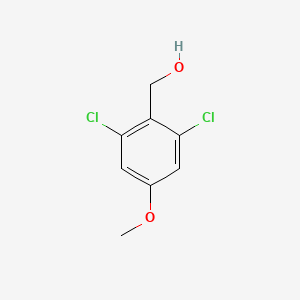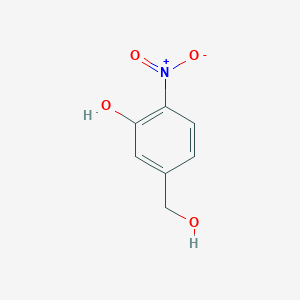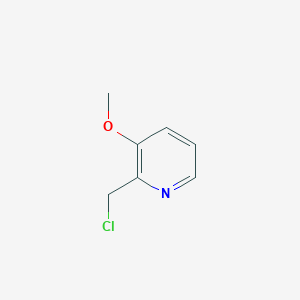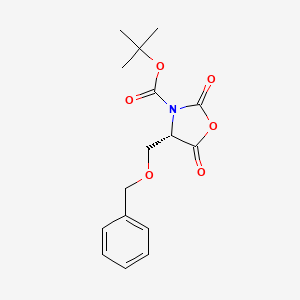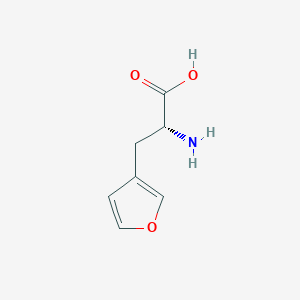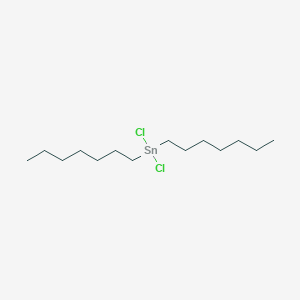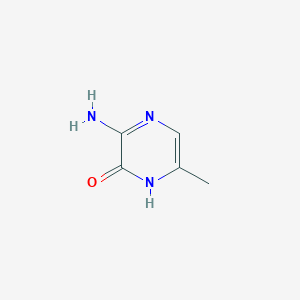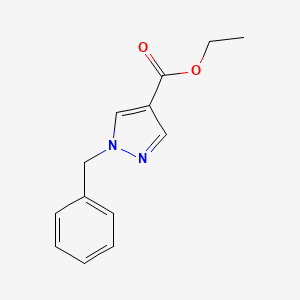![molecular formula C13H12O B1602137 2'-Methyl-[1,1'-biphenyl]-2-ol CAS No. 77897-02-0](/img/structure/B1602137.png)
2'-Methyl-[1,1'-biphenyl]-2-ol
Descripción general
Descripción
2-Methyl-[1,1'-biphenyl]-2-ol, also known as 2-methylbiphenyl-2-ol, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a white solid with a melting point of 121-122°C and a boiling point of 238-239°C. 2-Methyl-[1,1'-biphenyl]-2-ol is a key component in the synthesis of a variety of organic compounds and materials, including polymers, dyes, pharmaceuticals, and fragrances.
Aplicaciones Científicas De Investigación
Catalytic Reactions
2'-Methyl-[1,1'-biphenyl]-2-ol and its derivatives have been utilized in various catalytic reactions. For instance, biphenyl-2-ols undergo regioselective mono- and diarylation in the presence of a palladium catalyst, producing compounds like 1,1′ : 2′,1″-terphenyl-2-ol and 2′,6′-diphenylbiphenyl-2-ol (Satoh et al., 1998). Moreover, Palladium-catalyzed, hydroxy-group-directed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes has been demonstrated, showing a broad substrate scope and potential pharmaceutical applications (Kinoshita et al., 2023).
Antimalarial Activity
Compounds derived from [1,1'-biphenyl]-2-ols have shown significant antimalarial properties. A study reported the synthesis and antimalarial activity of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which demonstrated high activity against resistant strains of malaria in both mouse and primate models (Werbel et al., 1986).
Synthesis of Biphenols
A novel synthesis approach for 2,2'-biphenols through Pd(ii)-catalyzed, (t)BuOOH-oxidized, hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols has been developed. This method is distinct from previous approaches and leads to the formation of dibenzofurans (Duan et al., 2016).
Antibacterial Properties
Certain biphenyls, including those derived from [1,1'-biphenyl]-2-ol, have shown antibacterial activity. For example, two new biphenyls isolated from Rhynchosia suaveolens displayed significant antibacterial properties (Khan & Shoeb, 1984).
Analytical Chemistry Applications
In analytical chemistry, [1,1'-biphenyl]-2-ol is used in spectrofluorimetric methods for detecting residues in water. A study described a sensitive method for determining [1,1'-biphenyl]-2-ol residues in natural water, showcasing its utility in environmental monitoring (Vílchez et al., 1993).
Chiral Biphenyl Hybrids
Chiral biphenyl hybrids derived from [1,1'-biphenyl]-2-ols have been synthesized and studied for their potential in dynamic atropselective resolutions. These hybrids demonstrate the influence of steric bulkiness and intermolecular interactions on their properties [(Yeung et al., 2013)](https://consensus.app/papers/stereolabile-biphenyl-hybrids-crystallizationinduced-yeung/7b49b2ab83175dfc967b0a0ec97064fe/?utm_source=chatgpt).
Organic Light-Emitting Diodes
Substituted pyrazoloquinolines, incorporating biphenyl structures like [1,1'-biphenyl]-2-ol, have been synthesized and studied as emitting materials in organic light-emitting diodes (OLEDs). These compounds, with variations in their substitutions, exhibit different electroluminescence and efficiency, highlighting their importance in electronic applications (Balasubramaniam et al., 2001).
Synthesis of Tyrosinase Inhibitors
Biphenyl ester derivatives, related to [1,1'-biphenyl]-2-ol, have been synthesized and analyzed as potential tyrosinase inhibitors. These compounds have shown significant activity and could be important in the development of pharmaceuticals for treatments of conditions like hypertension and inflammation (Kwong et al., 2017).
Propiedades
IUPAC Name |
2-(2-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNFMEVVIUSJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571442 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-[1,1'-biphenyl]-2-ol | |
CAS RN |
77897-02-0 | |
| Record name | 2'-Methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



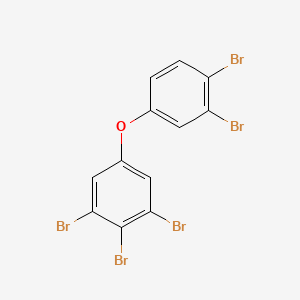
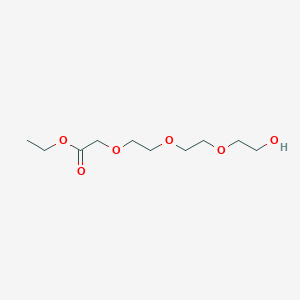
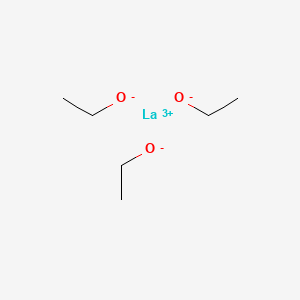

![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
